molecular formula C25H25N7O2 B13549341 [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate

[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate

Cat. No.: B13549341
M. Wt: 455.5 g/mol
InChI Key: RYTKGJKRUNHUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both acridine and azide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate typically involves multiple steps, starting with the preparation of the acridine derivative The acridine core is often synthesized through a series of condensation reactions involving aromatic amines and aldehydes The dimethylamino groups are introduced via alkylation reactions using dimethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the azide group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide for azidation, copper sulfate and sodium ascorbate for click chemistry.

Major Products

    Oxidation: N-oxides of the acridine derivative.

    Reduction: Amino derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence. It can be used in imaging techniques to study cellular processes and structures.

Medicine

In medicine, the compound’s azide group makes it a candidate for drug development, particularly in the field of targeted cancer therapies. The azide group can be used for bioorthogonal reactions, allowing for the selective targeting of cancer cells.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting the replication process and leading to cell death. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. These interactions can activate various signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.

    Azidothymidine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.

    9-Aminoacridine: An antiseptic and a precursor for the synthesis of other acridine derivatives.

Uniqueness

[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is unique due to the combination of acridine and azide functional groups in a single molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C25H25N7O2

Molecular Weight

455.5 g/mol

IUPAC Name

[[3,6-bis(dimethylamino)acridin-9-yl]amino] 2-(4-azidophenyl)acetate

InChI

InChI=1S/C25H25N7O2/c1-31(2)18-9-11-20-22(14-18)27-23-15-19(32(3)4)10-12-21(23)25(20)29-34-24(33)13-16-5-7-17(8-6-16)28-30-26/h5-12,14-15H,13H2,1-4H3,(H,27,29)

InChI Key

RYTKGJKRUNHUCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)N(C)C)NOC(=O)CC4=CC=C(C=C4)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.